molecular formula C25H24D8O7 B1165172 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

Cat. No.: B1165172
M. Wt: 452.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a deuterated form of an impurity found in Budesonide, a glucocorticosteroid used primarily for the treatment of asthma and other inflammatory conditions. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, and this compound is studied to understand its impact on the overall quality of Budesonide .

Preparation Methods

The preparation of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves synthetic routes that typically include the incorporation of deuterium atoms into the molecular structure of Budesonide. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions. Industrial production methods often utilize continuous flow processes to ensure consistency and efficiency in the synthesis of Budesonide and its impurities .

Chemical Reactions Analysis

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves its interaction with molecular targets and pathways similar to those of Budesonide. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation. It has potent glucocorticoid activity and weak mineralocorticoid activity .

Comparison with Similar Compounds

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid can be compared with other similar compounds, such as:

  • Budesonide Impurity A
  • Budesonide Impurity B
  • Budesonide Impurity C

These impurities share structural similarities with Budesonide but differ in their specific molecular modifications. This compound is unique due to the incorporation of deuterium atoms, which can affect its chemical and biological properties .

Properties

Molecular Formula

C25H24D8O7

Molecular Weight

452.57

Purity

>95%

Synonyms

Budesonide Acid-D8

Origin of Product

United States

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